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Compound of Interest

Compound Name: MS147

Cat. No.: B15543813 Get Quote

Note on Terminology: Initial research for "MS147" in the context of triple-negative breast cancer

(TNBC) did not yield specific results. However, extensive literature is available on CD147, a key

protein implicated in TNBC progression. It is presumed that "MS147" was a typographical error,

and this document will focus on the application of targeting CD147 in TNBC research.

Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer,

characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and

human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined

molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving

chemotherapy as the primary treatment modality. Consequently, there is an urgent need to

identify and validate novel therapeutic targets for TNBC.

CD147, also known as Basigin or EMMPRIN, is a transmembrane glycoprotein that is

significantly overexpressed in various malignancies, including TNBC.[1][2] Its high expression

is correlated with aggressive tumor behavior, including increased proliferation, invasion,

metastasis, and poor patient prognosis.[1][3][4] These characteristics position CD147 as a

promising therapeutic target for the development of novel treatment strategies for TNBC. This

application note provides an overview of the role of CD147 in TNBC and detailed protocols for

key experiments to investigate its function and the efficacy of potential inhibitors.

Mechanism of Action of CD147 in TNBC
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CD147 contributes to the malignant phenotype of TNBC through multiple signaling pathways. It

is a potent inducer of extracellular matrix metalloproteinases (MMPs), which degrade the

extracellular matrix, thereby facilitating tumor invasion and metastasis. Furthermore, CD147

has been implicated in the regulation of cancer cell metabolism, proliferation, and survival

through its interaction with various signaling molecules.

A key signaling pathway influenced by CD147 in TNBC involves the activation of downstream

effectors that promote cell proliferation and survival. Interfering with CD147 has been shown to

decrease the proliferation and invasion of breast cancer cells while increasing the rate of

apoptosis.[5]

Data Presentation
Table 1: Expression of CD147 in Triple-Negative Breast
Cancer
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Study
Cohort Size
(TNBC
Patients)

Method

CD147
Positive
Expression
Rate in
TNBC

Compariso
n Group

Key
Findings

Reference

110
Immunohisto

chemistry
81.82% -

High CD147

expression

correlated

with higher

histological

grade and

was an

independent

risk factor for

prognosis.

[3]

81
Immunohisto

chemistry
76.9% -

Higher serum

CD147 levels

were found in

TNBC

patients

compared to

healthy

individuals.

[5]
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168
Immunohisto

chemistry
23.8%

Non-TNBC

(11.9%)

CD147

expression

was

significantly

higher in

TNBC and

associated

with poor

overall

survival in

chemotherap

y-treated

patients.

[1]

127
Immunohisto

chemistry

48.0% (High

Expression)

Mammary

Gland

Fibroma

High CD147

expression

was

significantly

correlated

with shorter

progression-

free and

overall

survival.

[4]

Table 2: Prognostic Significance of CD147 Expression in
TNBC
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Study
Cohort Size
(TNBC
Patients)

Follow-up
Period

Parameter Finding p-value Reference

110 Not Specified

Overall

Survival &

Disease-Free

Survival

High CD147

expression

associated

with shorter

survival.

p=0.024

(OS),

p=0.001

(DFS)

[3]

76 3 years
3-year

Mortality

Higher post-

chemotherap

y CD147

concentration

in deceased

patients.

p<0.05 [5]

127 Not Specified

Overall

Survival &

Progression-

Free Survival

High CD147

expression

associated

with shorter

survival.

p=0.037

(OS),

p=0.039

(PFS)

[4]

Table 3: Effects of CD147 Inhibition/Knockdown in TNBC
Cell Lines
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TNBC Cell
Line

Method of
Inhibition

Effect on
Proliferatio
n

Effect on
Invasion

Effect on
Apoptosis

Reference

MDA-MB-231

Upregulation

of miR-890

(targets

CD147)

Inhibition Inhibition

Apoptosis

rate

increased

from 17.01%

to 59.12%.

[6]

HCC-70

Upregulation

of miR-890

(targets

CD147)

Inhibition Inhibition
Not

Quantified
[6]

Breast

Cancer Cells

Interference

with CD147
Decreased Decreased Increased [5]

Mandatory Visualization
CD147 Signaling Pathway in TNBC
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Caption: CD147 signaling cascade in TNBC progression.

Experimental Workflow for CD147 Inhibition Studies
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Caption: Workflow for evaluating CD147 inhibitors.

Experimental Protocols
Immunohistochemistry (IHC) for CD147 Detection
Objective: To detect the expression and localization of CD147 in paraffin-embedded TNBC

tissue sections.

Materials:

Formalin-fixed, paraffin-embedded TNBC tissue sections (5 µm)
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Xylene

Ethanol (100%, 95%, 80%, 70%)

Deionized water

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

3% Hydrogen peroxide

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibody: anti-CD147

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin

Mounting medium

Protocol:

Deparaffinization and Rehydration:

Immerse slides in xylene twice for 10 minutes each.

Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 5 minutes

each.

Rinse with deionized water.

Antigen Retrieval:

Immerse slides in antigen retrieval buffer and heat in a microwave or water bath at 95-

100°C for 10-20 minutes.

Allow slides to cool to room temperature.
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Peroxidase Blocking:

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous

peroxidase activity.

Rinse with PBS.

Blocking:

Incubate sections with blocking buffer for 30-60 minutes at room temperature.

Primary Antibody Incubation:

Incubate sections with diluted anti-CD147 primary antibody overnight at 4°C.

Secondary Antibody Incubation:

Rinse with PBS.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

Rinse with PBS.

Apply DAB substrate and incubate until the desired brown color develops.

Wash with deionized water.

Counterstaining:

Counterstain with hematoxylin for 1-2 minutes.

"Blue" the sections in running tap water.

Dehydration and Mounting:

Dehydrate through a graded series of ethanol and clear in xylene.
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Mount with mounting medium and a coverslip.

Cell Viability Assay (MTT Assay)
Objective: To assess the effect of CD147 inhibition on the proliferation of TNBC cells.

Materials:

TNBC cell lines (e.g., MDA-MB-231, HCC-70)

96-well plates

Complete culture medium

CD147 inhibitor or siRNA

MTT solution (5 mg/mL in PBS)

DMSO

Protocol:

Cell Seeding:

Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

overnight.

Treatment:

Treat cells with varying concentrations of the CD147 inhibitor or transfect with CD147

siRNA. Include appropriate controls (untreated, vehicle control, control siRNA).

Incubate for 24, 48, or 72 hours.

MTT Addition:

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization:
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the control group.

Transwell Invasion Assay
Objective: To evaluate the effect of CD147 inhibition on the invasive capacity of TNBC cells.

Materials:

TNBC cell lines

Transwell inserts (8 µm pore size)

Matrigel

Serum-free medium

Complete medium (with FBS as a chemoattractant)

Cotton swabs

Methanol or paraformaldehyde for fixation

Crystal violet stain

Protocol:

Insert Preparation:

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to

solidify at 37°C.
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Cell Seeding:

Resuspend CD147-inhibited and control TNBC cells in serum-free medium.

Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the inserts.

Chemoattraction:

Add complete medium containing FBS to the lower chamber.

Incubation:

Incubate the plate at 37°C for 24-48 hours.

Removal of Non-invasive Cells:

Gently remove the non-invasive cells from the upper surface of the membrane with a

cotton swab.

Fixation and Staining:

Fix the invasive cells on the lower surface of the membrane with methanol or

paraformaldehyde.

Stain the cells with crystal violet.

Quantification:

Count the number of stained cells in several random fields under a microscope.

Calculate the percentage of invasion relative to the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in TNBC cells following CD147 inhibition.

Materials:

TNBC cell lines
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CD147 inhibitor or siRNA

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and binding buffer)

Flow cytometer

Protocol:

Cell Treatment:

Treat TNBC cells with the CD147 inhibitor or transfect with CD147 siRNA for the desired

time.

Cell Harvesting:

Harvest the cells by trypsinization and wash with cold PBS.

Staining:

Resuspend the cells in 1X binding buffer.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

instructions.

Incubate in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry within one hour.

Annexin V-positive/PI-negative cells are in early apoptosis.

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Analysis:

Quantify the percentage of apoptotic cells in the treated versus control groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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